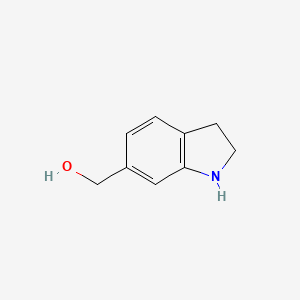
3,3-Dimethylpyrrolidine-2,5-dione
Descripción general
Descripción
3,3-Dimethylpyrrolidine-2,5-dione , also known by its chemical formula C6H9NO2 , is a heterocyclic compound. It is characterized by a pyrrolidine ring with two methyl groups (CH3) attached at positions 3 and 3’. The molecular weight of this compound is approximately 127.14 g/mol .
Molecular Structure Analysis
The molecular structure of 3,3-Dimethylpyrrolidine-2,5-dione consists of a five-membered pyrrolidine ring with two methyl groups attached. The compound’s melting point is 107-108°C (in water) and its boiling point ranges from 136°C to 140°C (at a pressure of 12 Torr) .
Aplicaciones Científicas De Investigación
Sulfenylation of Substituted Imines
- Application : Research by Seitz and Needham (1983) explored the sulfenylation of N-methyl-3,3-dimethylpyrrolidine-2,5-dione. This study focused on understanding the influence of various factors like solvent, base, and electrophile on the product distribution, emphasizing the compound's reactivity and potential for chemical modifications (Seitz & Needham, 1983).
Photochemistry of Pyrrolidine Derivatives
- Application : A study by Ihlefeld and Margaretha (1992) involved synthesizing and investigating the photochemical reactivity of 5,5-dimethyl-1H-pyrrol-2(5H)-one and its N-substituted derivatives from 5,5-dimethylpyrrolidine-2,4-dione. This work highlights the compound's role in studying photochemical reactions, which is crucial for understanding molecular interactions under light exposure (Ihlefeld & Margaretha, 1992).
Conversion to Maleimide
- Application : Research by Yan et al. (2018) focused on converting 3,4-dihydroxypyrrolidine-2,5-dione to maleimide, a significant scaffold in organic synthesis and drug development. This study provided insights into the thermodynamic and kinetic aspects of such conversions, aiding in understanding the properties of pyrrolidine-2,5-diones and maleimides in organic synthesis (Yan et al., 2018).
Synthesis and Structural Study of Pyrrole Derivatives
- Application : Paprocka et al. (2022) synthesized new 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives and evaluated their structural and biological properties, focusing on anti-inflammatory activities. Such studies are pivotal for developing new pharmacologically active compounds (Paprocka et al., 2022).
Interaction Studies in Pyrrolidine Derivatives
- Application : The work of Argay, Fábián, and Kălmăn (1999) delved into the hydrogen bonding of succinimide derivatives, including pyrrolidine-2,5-dione. This study provided essential insights into the molecular interactions and crystal structures, crucial for understanding the compound's behavior in various chemical environments (Argay, Fábián, & Kălmăn, 1999).
Mecanismo De Acción
Target of Action
It is known that pyrrolidine derivatives, including pyrrolidine-2,5-diones, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that the non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring positively affects the anticonvulsant activity .
Biochemical Pathways
It’s known that the biosynthesis of tetramates, a family of hybrid polyketides bearing a tetramic acid (pyrrolidine-2,4-dione) moiety, is generally directed by hybrid multimodular polyketide synthase (pks) and nonribosomal peptide synthetases (nrps) machineries .
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It’s known that some 3-(prop-2-ynyl) compounds showed reversible activity .
Action Environment
It’s known that the compound is used in laboratory settings for the manufacture of chemical compounds .
Propiedades
IUPAC Name |
3,3-dimethylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-6(2)3-4(8)7-5(6)9/h3H2,1-2H3,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQHRYVXOWBSNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60280068 | |
| Record name | 3,3-Dimethylpyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60280068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethylpyrrolidine-2,5-dione | |
CAS RN |
3437-29-4 | |
| Record name | 3437-29-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15293 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3-Dimethylpyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60280068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Dimethylsuccinimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-5-amine hydrochloride](/img/structure/B3025430.png)


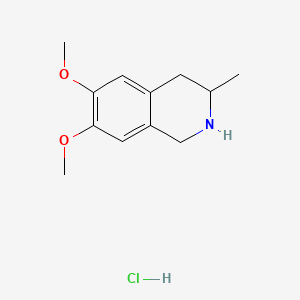
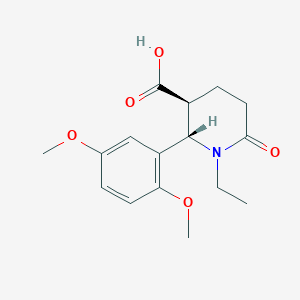


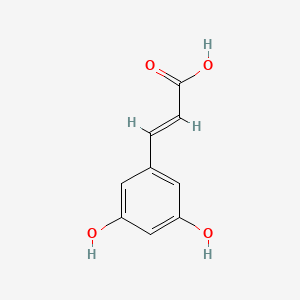
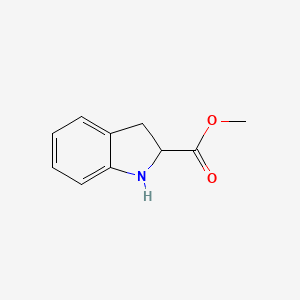
![6H-thiazolo[5,4-e]indol-7(8H)-one](/img/structure/B3025445.png)

